molecular formula C13H10ClFO4 B2867112 5-[(2-Chloro-6-fluorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 278597-15-2

5-[(2-Chloro-6-fluorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B2867112
CAS No.: 278597-15-2
M. Wt: 284.67
InChI Key: CEDBFUQHMUYPMM-UHFFFAOYSA-N
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Description

5-[(2-Chloro-6-fluorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dioxane ring substituted with a chlorofluorophenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Chloro-6-fluorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Chloro-6-fluorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[(2-Chloro-6-fluorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(2-Chloro-6-fluorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-[(2-Chloro-6-fluorophenyl)methoxy]phenylmethylidene-1,3-dimethyl-1,3-diazinane-2,4,6-trione: A similar compound with a methoxy group instead of a dioxane ring.

    2-Chloro-6-fluorobenzaldehyde: A precursor used in the synthesis of the target compound.

Uniqueness

5-[(2-Chloro-6-fluorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dioxane ring with a chlorofluorophenyl group makes it a versatile compound for various applications.

Properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO4/c1-13(2)18-11(16)8(12(17)19-13)6-7-9(14)4-3-5-10(7)15/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDBFUQHMUYPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CC2=C(C=CC=C2Cl)F)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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